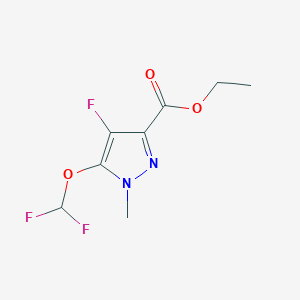

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with difluoromethoxy, fluoro, and ethyl ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylating agents such as ClCF₂H or other novel difluorocarbene reagents.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or difluoromethoxy positions, using nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Pyraflufen-ethyl: Another pyrazole-based compound used as a herbicide.

Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used as building blocks for various N-heterocycles.

Icosapent ethyl: Although structurally different, this compound also contains an ethyl ester group and is used in cardiovascular treatments.

Biological Activity

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

This compound has the molecular formula C8H9F3N2O3 and a CAS number of 1384429-59-7. The compound features a pyrazole ring with difluoromethoxy and fluoro substituents, which are critical for its biological activity.

The synthesis typically involves the reaction of substituted pyrazole derivatives with ethyl acetoacetate or similar reagents under controlled conditions, yielding various analogs that may exhibit enhanced activity against specific biological targets .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In a rat model of carrageenan-induced paw edema, compounds with similar structures demonstrated significant reductions in inflammation. For instance, derivatives with specific substitutions at the pyrazole scaffold showed improved anti-inflammatory effects compared to control groups .

| Compound | Anti-inflammatory Activity |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant reduction in edema |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant reduction in edema |

| This compound | Potential for further study |

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor properties. Studies suggest that modifications on the pyrazole ring can lead to enhanced cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest. Research indicates that certain pyrazole derivatives exhibit activity against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects .

Case Studies and Research Findings

A notable study involved the synthesis of several pyrazole derivatives, including this compound, which were tested for various biological activities. The results indicated that specific substitutions could significantly enhance their efficacy against inflammatory responses and tumor cell proliferation .

Properties

Molecular Formula |

C8H9F3N2O3 |

|---|---|

Molecular Weight |

238.16 g/mol |

IUPAC Name |

ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 |

InChI Key |

KXFOOFCDKCLOPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1F)OC(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.